trans-Bifenthrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

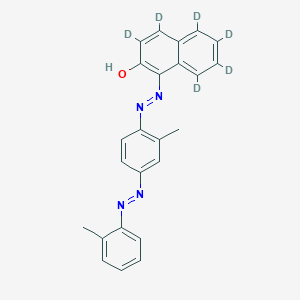

Trans-Bifenthrin is the trans-isomer of Bifenthrin, which is a third-generation synthetic pyrethroid insecticide . It is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer .

Synthesis Analysis

The synthesis of Bifenthrin involves various steps and methods. The validation of the test procedure for the quantitative determination of bifenthrin contents in the emulsifiable concentrate and measurement of uncertainty was determined by gas chromatography with a flame ionization detector (FID) .Molecular Structure Analysis

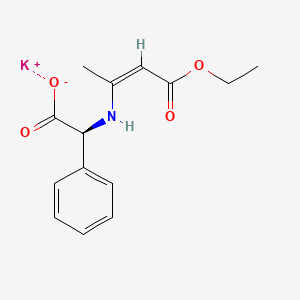

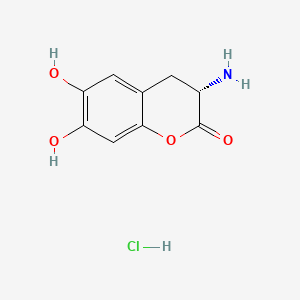

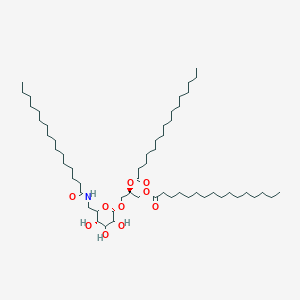

The molecular formula of trans-Bifenthrin is C23H22ClF3O2 . It is a mixture of the E- and the Z-isomer and can be present as a cis-isomer and a trans-isomer .Chemical Reactions Analysis

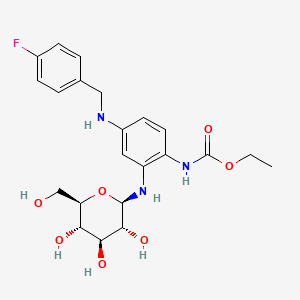

Bifenthrin is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer . The main metabolite, 4’-OH-bifenthrin, is always found in amounts generally lower than 10% of TRR, other metabolites such as TFP acid, biphenyl alcohol or biphenyl acid mostly occurred in traces only .Physical And Chemical Properties Analysis

Trans-Bifenthrin is a colourless to pale yellow oil to solid. It is soluble in Chloroform (Slightly), Methanol (Slightly). Its boiling point is 453.2±45.0°C at 760 mmHg and melting point is 76-78°C. Its density is 1.262±0.06 g/cm3 .Applications De Recherche Scientifique

Pesticide in Agriculture

Bifenthrin is widely used as a pesticide in agricultural production due to its substantial agronomic and economic benefits . It’s particularly effective in controlling a variety of pests, contributing to higher crop yields and quality.

Application in Tea Cultivation

Bifenthrin has been used in tea gardens to protect tea leaves from pests . The hydrophobic epicuticle wax on fresh leaves of tea tree leads to the loss of pesticide droplets, reducing efficacy. Adjuvants are used to improve the diffusion and adhesion of bifenthrin droplets on the surface of tea leaves at different growth stages .

Interaction with Adjuvants

The coupling effect of bifenthrin and adjuvants on the time-dependent and concentration-dependent wettability of droplets has been investigated . Adjuvants effectively reduce the contact angle of droplets and accelerate the diffusion speed .

Residue Analysis

Studies have been conducted to understand the persistence of bifenthrin in various crops and its residues in food of plant origin . This is crucial for ensuring food safety and compliance with maximum residue limits.

Environmental Impact Assessment

The environmental impact of bifenthrin, including its effects on soil, groundwater, surface water, sediment, and air, is a significant area of research . Understanding these impacts helps in developing strategies for its safe and sustainable use.

Toxicity Studies

Research has been conducted to understand the toxicity of bifenthrin and its main metabolites . These studies provide valuable information for assessing the risks associated with bifenthrin use and for developing guidelines for its safe handling and application.

Safety And Hazards

Bifenthrin is harmful if absorbed through skin. It can cause tingling, itching, burning, or numbness on the affected area. When inhaled, it can irritate the nose, throat, and lungs. Moreover, when large amounts of bifenthrin are ingested, it can cause sore throat, nausea, abdominal pain, and vomiting almost immediately . It is highly toxic to fish and small aquatic organisms .

Orientations Futures

There is a drastic re-emergence of interest in the use of plant-derived compounds, called allelochemicals . Bifenthrin, which lacks the common structural moiety of most pyrethroids, diverged from the other pyrethroids tested in terms of both binding affinity to key P450s and depletion by P450s . There is also a study on improving the diffusion and adhesion of bifenthrin droplets on the surface of tea leaves at different growth stages .

Propriétés

Numéro CAS |

83322-02-5 |

|---|---|

Nom du produit |

trans-Bifenthrin |

Formule moléculaire |

C₂₃H₂₂ClF₃O₂ |

Poids moléculaire |

422.87 |

Synonymes |

trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)